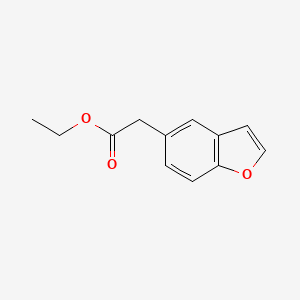
Ethyl 2-(benzofuran-5-YL)acetate
概述
描述
Ethyl 2-(benzofuran-5-yl)acetate is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of an ethyl ester group attached to the 2-position of the benzofuran ring, which imparts unique chemical properties and reactivity.
作用机制
Target of Action
Ethyl 2-(benzofuran-5-YL)acetate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to interact with various targets leading to a range of biological activities . For instance, some substituted benzofurans have shown dramatic anticancer activities . The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Benzofuran derivatives have been shown to affect various pathways leading to their diverse pharmacological activities
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects in different types of cancer cells
生化分析
Biochemical Properties
Ethyl 2-(benzofuran-5-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to inhibit Src kinase, an enzyme involved in cell signaling pathways . This inhibition can lead to alterations in cellular processes such as proliferation and differentiation. Additionally, this compound may interact with other proteins involved in oxidative stress responses, thereby modulating the cellular redox state.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives, including this compound, have demonstrated anticancer activity by inducing apoptosis in cancer cells . This compound can also affect cell signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Furthermore, this compound may impact cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit Src kinase by binding to its active site, thereby preventing its phosphorylation activity . This inhibition can disrupt downstream signaling pathways and affect cellular processes such as proliferation and migration. Additionally, this compound may interact with transcription factors, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that benzofuran derivatives, including this compound, exhibit good stability under standard laboratory conditions . Prolonged exposure to certain environmental factors such as light and temperature may lead to degradation and reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including persistent inhibition of specific enzymes and prolonged alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . For instance, in animal models, this compound has shown significant anticancer activity at higher doses, resulting in tumor regression and increased survival rates. It is important to note that high doses of this compound may also lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Therefore, careful dosage optimization is crucial to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can undergo metabolic transformations, leading to the formation of active metabolites that contribute to its biological activity . For example, this compound can be metabolized by cytochrome P450 enzymes, resulting in the production of reactive intermediates that can further interact with cellular targets. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can interact with intracellular binding proteins, facilitating its distribution to specific cellular compartments. Additionally, this compound may undergo efflux by transporters, leading to its removal from cells and subsequent distribution to other tissues. The transport and distribution of this compound can influence its bioavailability and overall pharmacological effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can modulate mitochondrial function and influence cellular energy metabolism. Additionally, this compound may be directed to the nucleus, where it can interact with transcription factors and regulate gene expression. The subcellular localization of this compound is crucial for its biological activity and can determine its specific cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzofuran-5-yl)acetate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which can be further reduced to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
化学反应分析
Types of Reactions
Ethyl 2-(benzofuran-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives.
科学研究应用
Ethyl 2-(benzofuran-5-yl)acetate has several scientific research applications, including:
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents for treating diseases such as cancer, infections, and inflammatory conditions.
相似化合物的比较
Ethyl 2-(benzofuran-5-yl)acetate can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxylic acid: Similar in structure but lacks the ethyl ester group, which may affect its reactivity and biological activity.
5-Nitrobenzofuran:
Benzofuran-2-ylmethanol: Features a hydroxymethyl group instead of an ethyl ester, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
属性
IUPAC Name |
ethyl 2-(1-benzofuran-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-14-12(13)8-9-3-4-11-10(7-9)5-6-15-11/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGNBDFCFXLARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)OC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

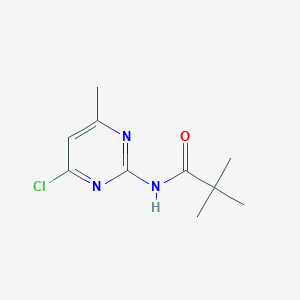
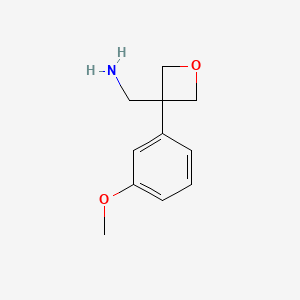
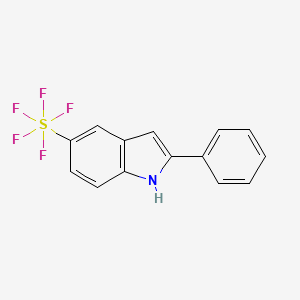
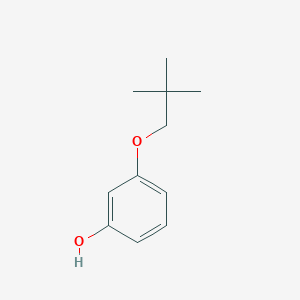
![Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B3039904.png)
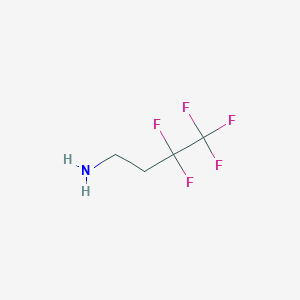
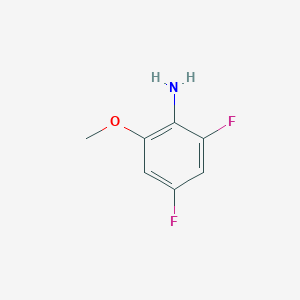
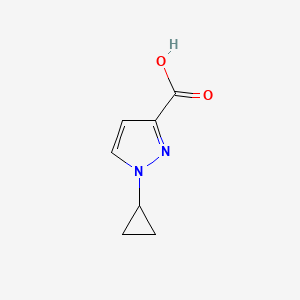
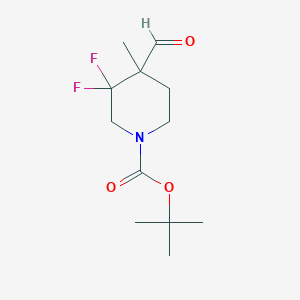
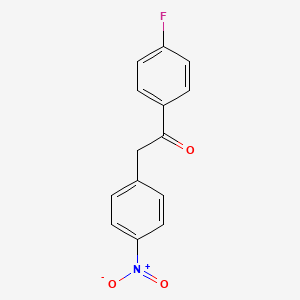
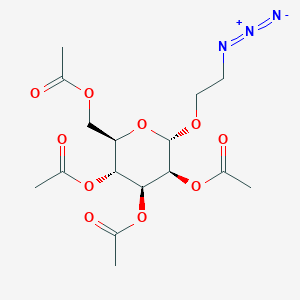
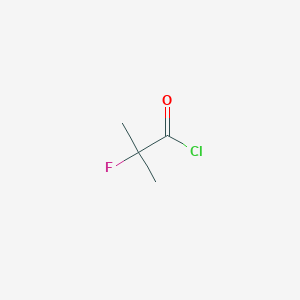
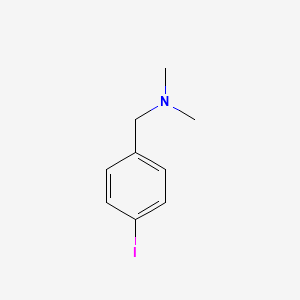
![1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B3039918.png)
